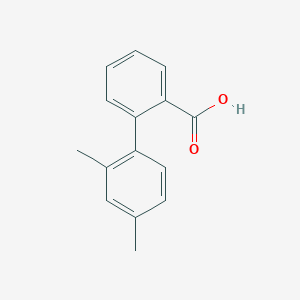

2-(2,4-dimethylphenyl)benzoic Acid

Description

The exact mass of the compound this compound, 95% is 226.099379685 g/mol and the complexity rating of the compound is 274. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-dimethylphenyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-10-7-8-12(11(2)9-10)13-5-3-4-6-14(13)15(16)17/h3-9H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQHDMGPUOAEHTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CC=CC=C2C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90444757 | |

| Record name | 2-(2,4-dimethylphenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183313-49-7 | |

| Record name | 2-(2,4-dimethylphenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comprehensive Spectroscopic Characterization and Molecular Structural Elucidation of 2 2,4 Dimethylphenyl Benzoic Acid Derivatives

Vibrational Spectroscopy Analyses (FT-IR, FT-Raman)

The vibrational spectrum of 2-(2,4-dimethylphenyl)benzoic acid is complex, arising from the various functional moieties within the molecule. The fundamental modes can be assigned to specific vibrations associated with the carboxylic acid group, the aromatic rings, and the methyl substituents. In the solid state, the carboxylic acid is expected to form hydrogen-bonded dimers, which significantly influences the vibrational frequencies of the O-H and C=O groups.

Key predicted vibrational assignments are summarized below:

O-H Vibrations: The O-H stretching mode of the carboxylic acid group is one of the most characteristic bands in the IR spectrum. In a dimeric, hydrogen-bonded state, this appears as a very broad and strong absorption band in the 2500–3300 cm⁻¹ region. docbrown.inforesearchgate.net The in-plane O-H bending and C-O stretching vibrations are coupled and typically observed in the 1200–1450 cm⁻¹ range. The out-of-plane O-H bending mode gives rise to a broad band centered around 920 cm⁻¹.

Carbonyl Vibrations: The C=O stretching vibration is a strong and sharp band in both IR and Raman spectra. For an aromatic carboxylic acid dimer, this band is typically found in the region of 1680–1710 cm⁻¹. docbrown.inforesearchgate.net

Aromatic C-H and C-C Vibrations: The aromatic C-H stretching modes are expected to appear as multiple weak to medium bands in the 3000–3100 cm⁻¹ region. ijsr.net The aromatic C-C stretching vibrations within the two phenyl rings give rise to a set of characteristic bands between 1400 cm⁻¹ and 1625 cm⁻¹. ijsr.net

Methyl Group Vibrations: The methyl (–CH₃) groups exhibit symmetric and asymmetric stretching vibrations, which are anticipated in the 2850–2980 cm⁻¹ range. The corresponding deformation (bending) modes are expected between 1375 cm⁻¹ and 1460 cm⁻¹. ijsr.net

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|

| O-H stretch (dimer) | 2500–3300 | Strong, very broad | Weak |

| Aromatic C-H stretch | 3000–3100 | Medium to weak | Medium |

| Methyl C-H stretch | 2850–2980 | Medium | Medium |

| C=O stretch (dimer) | 1680–1710 | Very Strong | Medium |

| Aromatic C-C stretch | 1400–1625 | Medium to strong | Strong |

| Methyl C-H deformation | 1375–1460 | Medium | Weak |

| C-O stretch / O-H bend (in-plane) | 1200–1450 | Strong | Weak |

| O-H bend (out-of-plane) | ~920 | Medium, broad | Very weak |

The most significant conformational variable in this compound is the dihedral angle between the planes of the two aromatic rings. Steric hindrance between the carboxylic acid group on one ring and the methyl group at the 2'-position on the other ring prevents the molecule from adopting a planar conformation. ic.ac.uk This twisting affects the vibrational spectra in several ways:

Conjugation: The non-planar arrangement reduces the π-conjugation between the two rings. This can lead to a slight increase in the frequency of the C=O stretching vibration compared to a more planar analogue.

Vibrational Coupling: The degree of twist influences the coupling between the vibrational modes of the two rings. Out-of-plane bending modes are particularly sensitive to the dihedral angle. researchsolutions.com Changes in this angle, whether in different physical states (solid vs. solution) or in different polymorphs, could lead to observable shifts in the fingerprint region of the spectra (below 1500 cm⁻¹). In solution, carboxylic acids can exist in different conformations (e.g., syn and anti) and states of association (monomer vs. dimer), which further complicates the spectra, often leading to the appearance of multiple C=O stretching bands. ucl.ac.uknih.govnih.gov

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₅H₁₄O₂), the exact molecular weight is 226.27 g/mol .

Under electron ionization (EI), the molecule will first form a molecular ion (M⁺˙) at m/z = 226. The fragmentation of this ion is expected to follow pathways characteristic of benzoic acids and biphenyls. chemguide.co.ukdocbrown.info

Loss of Hydroxyl Radical: A common initial fragmentation for benzoic acids is the loss of an ·OH radical (17 Da) from the carboxylic acid group, leading to a stable acylium ion [M-OH]⁺. docbrown.info For this molecule, this would result in a prominent peak at m/z = 209.

Loss of Water: An ortho effect can lead to the elimination of a water molecule (18 Da) involving a proton from the 2'-methyl group, yielding an [M-H₂O]⁺˙ ion at m/z = 208.

Loss of Carboxyl Radical: Cleavage of the bond between the ring and the carboxyl group can result in the loss of a ·COOH radical (45 Da), giving an ion at m/z = 181.

Formation of Dibenzopyranone-like Ion: A characteristic fragmentation of 2-phenylbenzoic acids involves cyclization and loss of the substituent from the second ring. researchgate.net In this case, loss of a methyl radical (·CH₃, 15 Da) could lead to a cyclized product ion. The loss of a methyl radical from the molecular ion would give a fragment at m/z = 211.

Cleavage of the Biphenyl (B1667301) Bond: The C-C bond connecting the two rings can cleave, leading to ions corresponding to the individual substituted rings, such as the dimethylphenyl cation (m/z = 105) or the carboxyphenyl cation (m/z = 121).

| m/z Value | Predicted Fragment Ion | Associated Neutral Loss |

|---|---|---|

| 226 | [C₁₅H₁₄O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 211 | [M - CH₃]⁺ | ·CH₃ (Methyl radical) |

| 209 | [M - OH]⁺ | ·OH (Hydroxyl radical) |

| 208 | [M - H₂O]⁺˙ | H₂O (Water) |

| 181 | [M - COOH]⁺ | ·COOH (Carboxyl radical) |

X-ray Crystallography and Solid-State Structural Investigations

A comprehensive search of the scientific literature and crystallographic databases did not yield any specific experimental data for the single-crystal X-ray diffraction, crystal packing, or detailed intermolecular interactions of this compound. While crystallographic studies are common for benzoic acid and its various derivatives, specific and detailed research findings for the this compound isomer, as outlined in the requested sections, are not publicly available at this time.

Therefore, it is not possible to provide a detailed, data-driven analysis for the following subsections based on direct experimental evidence for the target compound. The principles of the techniques are well-established in chemistry and structural biology, but their specific application to this compound has not been documented in the accessible literature.

Single-Crystal X-ray Diffraction for Absolute Structure Determination

No published single-crystal X-ray diffraction data for this compound could be located. This technique is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal proof of its molecular structure, including bond lengths, bond angles, and the conformation of the molecule in the solid state. Without such a study, a definitive description of the absolute structure remains undetermined.

Analysis of Crystal Packing and Intermolecular Interactions

Lacking the foundational crystallographic data, a detailed analysis of the crystal packing and the specific intermolecular interactions that govern the solid-state architecture of this compound cannot be performed. Such an analysis would typically involve the identification and characterization of the forces that hold the molecules together in the crystal lattice.

Hydrogen Bonding Networks

While benzoic acid derivatives are well-known to form hydrogen-bonded dimers through their carboxylic acid groups, the specific geometry, strength, and network topology of such bonds in the crystal structure of this compound are unknown without experimental data.

Van der Waals Contacts

Van der Waals forces are ubiquitous intermolecular interactions that would be present in the crystal structure. A detailed analysis would identify specific close contacts between atoms, but this is contingent on the availability of a solved crystal structure.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. This analysis requires the crystallographic information file (CIF) obtained from single-crystal X-ray diffraction. As no such file is available for this compound, a Hirshfeld surface analysis and the generation of associated 2D fingerprint plots to quantify different types of intermolecular contacts are not possible.

Polymorphism Studies and Crystallization Behavior

The ability of a solid material to exist in multiple crystalline forms, a phenomenon known as polymorphism, is a critical area of study in materials science and pharmaceuticals. 2-((2,6-dimethylphenyl)amino)benzoic acid (HDMPA) has been the subject of such investigations, revealing the existence of distinct polymorphic forms with different structural and thermal properties.

Discovery and Crystallization of Polymorphs

Research has identified at least three polymorphic forms of 2-((2,6-dimethylphenyl)amino)benzoic acid, designated as Form I, Form II, and Form III. nih.gov The formation of these polymorphs is highly dependent on the crystallization conditions.

Form I: This form was the initially reported crystal structure. It can be obtained through quench cooling, which involves rapidly cooling a supersaturated solution of HDMPA in a mixture of THF and acetone (1:1 ratio) from 50°C to -20°C. nih.gov

Form II: This polymorph has been successfully produced through various solution-based methods. nih.gov Slow evaporation of saturated solutions of HDMPA in a range of eighteen different solvents consistently yielded crystals of Form II. nih.gov Additionally, high-quality single crystals of Form II, which had been elusive through solution crystallization, were successfully harvested through melt crystallization. rsc.orgrsc.org

Form III: Form III is a product of thermal transformation. nih.gov Differential Scanning Calorimetry (DSC) studies show that upon heating, Form II undergoes a phase transition to Form III before melting. nih.gov

The existence of these different forms is attributed to the conformational flexibility of the HDMPA molecule. rsc.orgrsc.orgresearchgate.net

Structural and Thermal Characterization

The different polymorphs have been characterized using a variety of analytical techniques, including single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), FT-IR, Raman spectroscopy, and Differential Scanning Calorimetry (DSC). nih.govrsc.orgrsc.org

Single-crystal X-ray diffraction reveals significant structural differences between Form I and Form II. rsc.org

Crystal System: Form I (HDMPA-I) crystallizes in the triclinic system, while Form II (HDMPA-II) belongs to the monoclinic system. rsc.org

Unit Cell: The unit cell of Form II is twice as large as that of Form I. rsc.org

Molecular Conformation: The conformation of the molecule differs between the two forms, which is evident from the dihedral angle between the two aromatic rings. In Form I, this angle is 87.59 (5)°, whereas in Form II, it is 77.49 (4)°. rsc.org

Despite these structural differences, the molecules in both polymorphs associate into acid-acid dimers through similar hydrogen bonding patterns. rsc.org

Thermal analysis using DSC has been crucial in understanding the stability relationship between the forms. The thermogram for Form II shows two endothermic peaks. The first peak, with an onset temperature of 199.2°C, corresponds to the phase transition of Form II into Form III. The second peak, at approximately 201.6°C, represents the melting of the newly formed Form III. nih.gov

Crystallographic Data Summary

The table below summarizes the key crystallographic data for the two well-characterized polymorphs of 2-((2,6-dimethylphenyl)amino)benzoic acid.

| Parameter | Form I (HDMPA-I) | Form II (HDMPA-II) |

| Crystal System | Triclinic | Monoclinic |

| Dihedral Angle | 87.59 (5)° | 77.49 (4)° |

| Hydrogen Bonding | Acid-acid dimers | Acid-acid dimers |

| Unit Cell Size | N/A | Twice the size of Form I |

Quantum Chemical and Computational Theoretical Studies of 2 2,4 Dimethylphenyl Benzoic Acid and Analogs

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and optimize the geometry of molecules. ijsr.netresearchgate.net It is employed to determine various parameters such as bond lengths, bond angles, and dihedral angles of 2-(2,4-dimethylphenyl)benzoic acid and its related compounds. researchgate.nettandfonline.com

Basis Set and Functional Selection Effects on Computational Accuracy

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. ijsr.netresearchgate.net For instance, studies on analogs like 2-[(2,3-dimethylphenyl)amino]benzoic acid have utilized the B3LYP functional combined with basis sets such as 6-31G(d,p) and 6-311++G(d,p). tandfonline.com The selection of a larger basis set, like 6-311++G(d,p), generally provides more accurate results that are in better agreement with experimental data. tandfonline.com The B3LYP method has been shown to be effective in calculating the geometrical parameters of similar benzoic acid derivatives. researchgate.nettandfonline.com

Prediction of Vibrational Frequencies and Comparison with Experimental Data

DFT calculations are also used to predict the vibrational frequencies of molecules. ijsr.net These theoretical predictions can then be compared with experimental data obtained from techniques like Fourier-transform infrared (FTIR) and FT-Raman spectroscopy. ijsr.nettandfonline.com For example, in the study of the related compound 2-[(2,3-dimethylphenyl)amino]benzoic acid, the theoretically computed N-H stretching vibrations at 3371 cm⁻¹ and 3381 cm⁻¹ (using B3LYP with 6-31G(d,p) and 6-31++G(d,p) basis sets, respectively) were compared to the experimental values of 3310 cm⁻¹ (FTIR) and 3311 cm⁻¹ (FT-Raman). ijsr.net Similarly, C-H in-plane and out-of-plane bending vibrations have been assigned and compared with theoretical predictions. tandfonline.com The potential energy distribution (PED) analysis is often used to make definitive vibrational assignments. tandfonline.com

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap, Chemical Reactivity Indices)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ijsr.netlibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. irjweb.comwuxiapptec.com A smaller energy gap suggests higher reactivity and lower stability. ijsr.net

For a benzoic acid derivative, the HOMO and LUMO energy values were found to be -6.303 eV and -2.243 eV, respectively, resulting in an energy gap of 4.06 eV. niscpr.res.in A larger energy gap generally implies a less reactive and more stable molecule. niscpr.res.in Various chemical reactivity indices, such as chemical potential, hardness, softness, and electrophilicity index, can be calculated from the HOMO and LUMO energies to further describe the molecule's reactive nature. ajchem-a.comactascientific.com

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for identifying the sites of electrophilic and nucleophilic attack on a molecule. researchgate.netresearchgate.net The MEP map illustrates the charge distribution on the molecule's surface using a color-coded scheme. researchgate.netresearchgate.net Typically, red regions indicate electron-rich areas (negative potential) that are susceptible to electrophilic attack, while blue regions represent electron-poor areas (positive potential) that are prone to nucleophilic attack. niscpr.res.inresearchgate.net Green areas denote regions of neutral potential. researchgate.net In benzoic acid derivatives, the negative potential is often localized around the oxygen atoms of the carboxylic group, while the positive potential is found around the hydrogen atoms, particularly the hydroxyl hydrogen. niscpr.res.inresearchgate.net

Non-Linear Optical (NLO) Properties Theoretical Evaluation (Hyperpolarizability, Dipole Moments)

The theoretical evaluation of non-linear optical (NLO) properties, such as dipole moments and hyperpolarizability, is essential for identifying materials with potential applications in optoelectronics and photonics. researchgate.net These properties can be calculated using quantum chemical methods. For instance, in a study of 2-[(2,3-dimethylphenyl)amino]benzoic acid, the electric dipole moment, polarizability, and first hyperpolarizability were computed using the B3LYP method with 6-31G(d,p) and 6-311++G(d,p) basis sets. tandfonline.com The calculated values can be compared with those of known NLO materials to assess the potential of the studied compound. tandfonline.comsemanticscholar.org The solvent environment can also significantly influence the NLO response of a molecule. semanticscholar.org

Conformational Landscape Analysis and Potential Energy Surface Mapping

Conformational analysis and the mapping of the potential energy surface (PES) are fundamental to understanding the flexibility and preferred three-dimensional structures of molecules. libretexts.orglongdom.org A PES is a multidimensional surface that represents the potential energy of a system as a function of its atomic coordinates. longdom.org By exploring the PES, one can identify stable conformers (energy minima) and transition states (saddle points) that connect them. libretexts.org For biphenyl-like molecules, such as this compound, the rotation around the bond connecting the two phenyl rings is a key conformational variable. researchgate.net The PES can be generated by systematically changing dihedral angles and calculating the corresponding energy, which helps in understanding the rotational barriers and the most stable conformations of the molecule. researchgate.net

Thermochemical Properties Determination from Computational Methods (Heat Capacity, Entropy, Enthalpy)

The determination of thermochemical properties such as heat capacity (Cₚ), entropy (S°), and enthalpy (H°) through experimental means can be challenging. Consequently, computational quantum chemical methods have become indispensable tools for predicting these fundamental thermodynamic parameters. These theoretical studies provide valuable insights into the stability, reactivity, and energetics of molecules. While specific computational studies focusing exclusively on the thermochemical properties of this compound are not extensively documented in publicly available literature, a wealth of research on analogous compounds, particularly substituted biphenyl (B1667301) carboxylic acids and benzoic acid derivatives, demonstrates the power and application of these methods. researchgate.netrsc.orgnih.gov

Computational approaches, most notably Density Functional Theory (DFT), are frequently employed to calculate the thermochemical properties of organic molecules. mdpi.comnih.gov Methods like DFT with the B3LYP functional, combined with various basis sets (e.g., 6-311G**), are used to optimize molecular geometries and calculate electronic energies. researchgate.net From these foundational calculations, thermodynamic parameters can be derived. High-level ab initio calculations, such as the G3(MP2)//B3LYP composite method, are also utilized to achieve high accuracy in determining properties like the gas-phase enthalpy of formation. nih.gov

Research Findings on Analogs

Studies on unsubstituted biphenyl carboxylic acids serve as an important reference for understanding this compound. For instance, a combined experimental and theoretical study on 2- and 4-biphenylcarboxylic acid employed ab initio and DFT (B3LYP) calculations to determine their gas-phase enthalpies of formation (ΔfH°(g)) at 298.15 K. rsc.org The researchers utilized isodesmic reactions in their calculations, a technique that helps to minimize errors by ensuring that the number and types of chemical bonds are conserved on both sides of the reaction. The theoretically calculated values showed good agreement with the experimental data obtained via combustion calorimetry, validating the computational models used. researchgate.netrsc.org

One of the key findings from these computational studies on biphenyl carboxylic acid isomers is the influence of the substituent position on molecular stability. It has been consistently observed that acids with a carboxylic acid group in the ortho position (such as 2-biphenylcarboxylic acid) are comparatively less stable than their meta or para-substituted isomers. rsc.org This instability is often attributed to steric hindrance and intramolecular interactions.

The table below presents the computationally determined and experimentally measured gas-phase standard molar enthalpies of formation for key biphenyl carboxylic acid analogs.

Table 1: Calculated and Experimental Gas-Phase Enthalpies of Formation (ΔfH°(g)) at 298.15 K for Biphenyl Carboxylic Acid Analogs

| Compound Name | Computational Method | Calculated ΔfH°(g) (kJ/mol) | Experimental ΔfH°(g) (kJ/mol) |

|---|---|---|---|

| 2-Biphenylcarboxylic Acid | Ab initio | -295.5 | -291.5 ± 5.0 |

| 4-Biphenylcarboxylic Acid | Ab initio | -311.4 | -308.2 ± 5.0 |

| 2,2'-Biphenyldicarboxylic Acid | Ab initio | -549.9 | -543.8 ± 5.9 |

| 4,4'-Biphenyldicarboxylic Acid | Ab initio | -585.5 | -580.8 ± 5.9 |

Data sourced from a combined experimental and theoretical study on biphenylcarboxylic and dicarboxylic acids. rsc.org

Temperature Dependence of Thermochemical Properties

Beyond calculating standard enthalpies of formation, computational methods can predict how thermochemical properties change with temperature. By performing vibrational frequency calculations, it is possible to determine the heat capacity, entropy, and enthalpy of a molecule in its ideal gas state over a range of temperatures. nist.gov

While specific temperature-dependent data for this compound is not available, the data for benzoic acid, its parent structure, can be used for illustration. The NIST WebBook provides calculated values for the constant pressure heat capacity (C°p,gas) of benzoic acid at various temperatures, derived from statistical mechanics based on vibrational frequencies. nist.gov This type of data is crucial for chemical engineering applications and for understanding reaction thermodynamics under different conditions.

Table 2: Illustrative Temperature Dependence of Calculated Gas-Phase Thermochemical Properties for Benzoic Acid

| Temperature (K) | C°p (J/mol·K) | S° (J/mol·K) | H° - H°(298.15 K) (kJ/mol) |

|---|---|---|---|

| 300 | 126.96 | 367.57 | 0.24 |

| 400 | 163.49 | 409.52 | 15.22 |

| 500 | 193.36 | 449.25 | 33.10 |

| 600 | 217.40 | 486.64 | 53.66 |

| 700 | 236.43 | 521.82 | 76.36 |

| 800 | 251.58 | 554.99 | 100.78 |

| 900 | 263.74 | 586.40 | 126.56 |

| 1000 | 273.60 | 616.23 | 153.43 |

Illustrative data for the parent compound, Benzoic Acid. Data adapted from the NIST Chemistry WebBook. nist.gov

Reactivity, Derivatization, and Ligand Chemistry of 2 2,4 Dimethylphenyl Benzoic Acid

Carboxylic Acid Functional Group Transformations

The carboxylic acid group is the primary site for a variety of chemical reactions, allowing for the synthesis of numerous derivatives. Standard transformations of the carboxyl group include:

Esterification: Reaction with alcohols in the presence of an acid catalyst yields the corresponding esters. For instance, reaction with methanol (B129727) produces methyl 2-(2,4-dimethylphenyl)benzoate.

Amide Formation: Treatment with amines, often activated by coupling agents, results in the formation of amides.

Acid Halide Formation: Reaction with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts the carboxylic acid into a more reactive acid chloride, a key intermediate for synthesizing esters, amides, and other acyl derivatives.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 2-(2,4-dimethylphenyl)benzyl alcohol, using strong reducing agents such as lithium aluminum hydride (LiAlH₄).

These transformations are fundamental in modifying the properties of the parent molecule and are often the initial steps in the synthesis of more complex structures.

Modifications of the Dimethylphenyl Moiety

The dimethylphenyl group also offers avenues for chemical modification, although these reactions are generally less common than those involving the carboxylic acid. The methyl groups can potentially undergo oxidation or halogenation under specific conditions. Electrophilic aromatic substitution reactions on the dimethylphenyl ring could introduce additional functional groups, further diversifying the chemical space accessible from this parent compound. However, the steric hindrance from the adjacent benzoic acid ring can influence the regioselectivity of these reactions.

Tautomerism and Isomeric Equilibria (e.g., Keto-Acid and Lactol forms)

An intriguing aspect of 2-(2,4-dimethylphenyl)benzoic acid and its derivatives, particularly the corresponding benzoylbenzoic acid, is the potential for tautomerism. The keto-acid form can exist in equilibrium with its cyclic lactol tautomer. This equilibrium is influenced by factors such as the solvent, temperature, and the presence of catalysts.

The open-chain keto-acid form possesses a ketone and a carboxylic acid functional group. In the lactol form, an intramolecular nucleophilic attack of the carboxylic acid's hydroxyl group onto the ketone's carbonyl carbon results in a cyclic hemiacetal.

This tautomerism can have significant implications for the compound's reactivity and its coordination behavior with metal ions. The presence of both tautomers can lead to the formation of different types of metal complexes.

Coordination Chemistry with Metal Centers (e.g., Organotin Complexes)

The carboxylic acid group of this compound makes it an excellent ligand for coordinating with a wide variety of metal centers. Carboxylic acids are known to adopt diverse coordination modes, leading to the formation of mononuclear, dinuclear, polynuclear, and polymeric coordination complexes. uab.cat The d-block metals with a d¹⁰ electronic configuration, such as zinc and cadmium, are particularly noteworthy for their ability to form complexes with a range of coordination numbers and geometries. uab.cat

Synthesis of Metal-Organic Complexes and Coordination Polymers

The synthesis of metal-organic complexes and coordination polymers (CPs) with this compound and its derivatives often involves solvothermal or hydrothermal methods. nih.govresearchgate.net These techniques utilize elevated temperatures and pressures to facilitate the self-assembly of metal ions and organic ligands into crystalline structures. nih.govresearchgate.net The choice of metal salt, solvent system, temperature, and the metal-to-ligand ratio can significantly influence the resulting structure and dimensionality of the coordination polymer. nih.gov For instance, the use of auxiliary ligands in conjunction with the primary benzoic acid derivative can lead to the formation of mixed-ligand complexes with unique topologies and properties. nih.govosti.gov

Coordination polymers are a class of materials with network structures formed by the self-assembly of metal ions and organic ligands. nih.gov By carefully selecting the metal ions and multifunctional organic ligands, it is possible to synthesize complexes with specific pore sizes, novel structures, and unique properties. nih.gov

Characterization of Ligand-Metal Interactions

The interaction between the 2-(2,4-dimethylphenyl)benzoate ligand and the metal center is typically characterized using a variety of spectroscopic and crystallographic techniques.

Infrared (IR) Spectroscopy: The coordination of the carboxylate group to the metal ion can be observed through changes in the IR spectrum. The disappearance of the broad O-H stretching vibration and shifts in the carbonyl (C=O) stretching frequency of the carboxylic acid are indicative of coordination. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR spectroscopy can provide insights into the ligand environment in solution.

Thermogravimetric Analysis (TGA): TGA is used to study the thermal stability of the coordination polymers and to identify the loss of solvent molecules or the decomposition of the organic ligand. researchgate.net

The following table summarizes some of the coordination complexes formed with derivatives of benzoic acid, highlighting the diversity of structures that can be achieved.

| Metal Ion | Ligand(s) | Resulting Structure | Reference |

| Cd(II) | 2,4-bis-(triazol-1-yl)-benzoic acid | 2D layered structure extending to a 3D framework | nih.gov |

| Zn(II) | 2,4-bis-(triazol-1-yl)-benzoic acid, Terephthalic acid | 3D supramolecular architecture | nih.gov |

| Fe(II), Fe(III) | 2-(4´-chlorine-benzoyl)-benzoic acid, 3-(2-pyridyl)pyrazole | 3D supramolecular network | researchgate.net |

| Mn(II) | 4,4'-oxybis(benzoic acid), 2,2'-bipyridyl | 3D coordination framework | mdpi.com |

| Co(II) | 4-[(3,5-dinitrobenzoyl)amino]benzoic acid, 1,4-bis(1-imidazolyl) benzene (B151609) | 1D zigzag chain forming a 3D supramolecular architecture | osti.gov |

| Mn(II) | 1,2,4-triazole-3,5-dicarboxylic acid | 1D molecular chain | rsc.org |

Potential Applications of 2 2,4 Dimethylphenyl Benzoic Acid in Organic Synthesis and Materials Science

The unique structural characteristics of 2-(2,4-dimethylphenyl)benzoic acid, a biphenyl (B1667301) carboxylic acid, position it as a valuable compound in the realms of organic synthesis and the development of advanced materials. Its utility stems from the presence of a reactive carboxylic acid group combined with a sterically hindered biaryl scaffold, which can be exploited to create complex molecules and materials with specific functionalities.

Exploration of Pre Clinical Biological Activities and Structure Activity Relationships of Derivatives

In Vitro Assessment of Pharmacological Potential

The in vitro assessment of derivatives of 2-(2,4-dimethylphenyl)benzoic acid has revealed a spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

Anticancer Activity:

Derivatives of benzoic acid have demonstrated notable anticancer potential across various cancer cell lines. For instance, certain benzoic acid derivatives have been shown to inhibit the growth of cancer cells by targeting histone deacetylases (HDACs). nih.gov Specifically, 3,4-dihydroxybenzoic acid (DHBA) has been identified as a potent HDAC inhibitor, leading to cancer cell growth inhibition through the induction of reactive oxygen species (ROS) and apoptosis. nih.gov In human colorectal carcinoma cell lines (HCT-116 and HCT-15), DHBA treatment resulted in a significant reduction in HDAC activity and a 50% to 60% retardation of cell growth. nih.gov Other synthetic benzoic acid derivatives have also shown significant cancer cell inhibition. preprints.org For example, a novel compound, 2-Oxo-2-phenylethyl-4-(2-oxo-2-phenylethoxy) benzoate, exhibited cancer cell inhibition ranging from 52.2% to 91.2%. preprints.org Furthermore, some benzimidazole (B57391) derivatives containing a benzoic acid moiety have displayed potent antitumor activity. neuroquantology.com

Antimicrobial Activity:

Benzoic acid and its derivatives are known for their antimicrobial properties. researchgate.net Their mechanism of action often involves disrupting the cell homeostasis of bacteria by releasing H+ ions into the cytoplasm. researchgate.net Studies have shown that derivatives such as p-aminobenzoic acid and 2,4-dihydroxybenzoic acid possess intrinsic antimicrobial activity. researchgate.net The antimicrobial efficacy can be influenced by the types and positions of substituents on the benzene (B151609) ring. researchgate.net For instance, the introduction of hydroxyl, amino, nitro, or azo groups can contribute to the inhibition of microbial growth through various mechanisms like enzyme inhibition and interaction with proteins or DNA. researchgate.net Metal complexes of benzoic acid hydrazide derivatives have also been synthesized and shown to have greater antimicrobial activity than the parent ligands against a range of bacteria and fungi. nanobioletters.com

Anti-inflammatory Activity:

Several benzoic acid derivatives have exhibited potent anti-inflammatory properties. nih.gov For example, certain acetophenone (B1666503) and benzoic acid derivatives isolated from Melicope semecarpifolia showed significant inhibitory effects on superoxide (B77818) anion generation and elastase release in human neutrophils. nih.gov The search for new anti-inflammatory agents has led to the synthesis of various 1,2,4-triazole (B32235) derivatives, many of which demonstrate anti-inflammatory activity in vitro by inhibiting COX-1/COX-2 enzymes and modulating pro-inflammatory cytokines. mdpi.com

Interactive Data Table: In Vitro Pharmacological Activities of Benzoic Acid Derivatives

| Compound/Derivative Class | Pharmacological Activity | Cell Line/Organism | Key Findings | Reference |

| 3,4-dihydroxybenzoic acid (DHBA) | Anticancer | HCT-116, HCT-15 | Potent HDAC inhibitor, induces ROS and apoptosis, retards cell growth by 50-60%. | nih.gov |

| 2-Oxo-2-phenylethyl-4-(2-oxo-2-phenylethoxy) benzoate | Anticancer | Various | Significant cancer cell inhibition (52.2% to 91.2%). | preprints.org |

| p-aminobenzoic acid, 2,4-dihydroxybenzoic acid | Antimicrobial | Bacteria | Intrinsic antimicrobial activity by disrupting cell homeostasis. | researchgate.net |

| Metal complexes of 3/4-Bromo-Benzoic Acid Hydrazide | Antimicrobial | S. aureus, E. coli, C. albicans | Metal complexes show enhanced activity compared to the parent ligand. | nanobioletters.com |

| Acetophenones and Benzoic Acid Derivatives | Anti-inflammatory | Human neutrophils | Potent inhibition of superoxide anion generation and elastase release. | nih.gov |

| 1,2,4-Triazole Derivatives | Anti-inflammatory | In vitro assays | Inhibition of COX-1/COX-2 enzymes and pro-inflammatory cytokines. | mdpi.com |

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity, thereby guiding the design of more potent and selective derivatives. For benzoic acid derivatives, SAR studies have provided valuable insights into the structural features required for their anticancer, antimicrobial, and anti-inflammatory activities.

Systematic modifications of the core structure of bioactive compounds have helped to identify key functional groups and their optimal positions. For instance, in the development of sulfamoyl benzamidothiazoles, the structure was divided into six sites for modification to understand the impact of substituents on the activity. nih.gov

For Anticancer Activity: The presence and position of hydroxyl groups on the benzoic acid ring have been shown to be important for HDAC inhibition. nih.gov For example, 3,4-dihydroxybenzoic acid demonstrated superior HDAC inhibitory activity compared to its monohydroxy- or methoxy-substituted counterparts. nih.gov In a series of 1,2,4-triazole derivatives, the nature and position of substituents on the phenyl ring attached to the triazole moiety significantly influenced their anticancer potency. pensoft.net

For Antimicrobial Activity: The antimicrobial activity of benzoic acid derivatives is influenced by the lipophilicity and electronic properties of the substituents. Increasing the alkyl chain length in certain derivatives has been correlated with increased antiviral effects. nih.gov The presence of a benzene ring with attached amino, nitro, azo, or hydroxyl groups, along with a carboxyl group, can enhance antimicrobial potential. researchgate.net

For Anti-inflammatory Activity: In a series of (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and their corresponding carboxylic acids, the nature of the substituent on the phenyl ring was found to be critical for their COX-1/2 and 5-LOX inhibitory activities. nih.gov

Interactive Data Table: Structure-Activity Relationship Highlights for Benzoic Acid Derivatives

| Activity | Structural Feature | Effect on Activity | Example Compound Class | Reference |

| Anticancer | Dihydroxy substitution on benzoic acid ring | Enhanced HDAC inhibition | 3,4-dihydroxybenzoic acid | nih.gov |

| Antimicrobial | Increasing alkyl chain length | Increased antiviral effect | Alkyl gallates | nih.gov |

| Anti-inflammatory | Substituents on phenyl ring | Modulation of COX/LOX inhibition | Phenylbutanal derivatives | nih.gov |

Molecular Docking and Receptor Interaction Modeling

Molecular docking studies provide a computational approach to predict the binding orientation and affinity of a ligand to a specific protein target. This technique is instrumental in understanding the molecular basis of the observed biological activities and in the rational design of new inhibitors.

For derivatives of benzoic acid, molecular docking has been employed to elucidate their interactions with various biological targets, including enzymes and receptors implicated in cancer, microbial infections, and inflammation.

Anticancer Targets: Docking studies have been used to investigate the binding of benzoic acid derivatives to the active site of HDACs. nih.gov These studies helped in identifying key interactions, such as hydrogen bonding and hydrophobic interactions, that contribute to the inhibitory activity. nih.gov In another study, docking simulations of benzoic acid derivatives against the SARS-CoV-2 main protease suggested potential antiviral candidates. nih.gov The docking scores indicated that the number and position of hydroxyl groups on the benzoic acid ring influenced the binding affinity. nih.gov For instance, 2,5-dihydroxybenzoic acid was identified as a promising candidate. nih.gov

Antimicrobial Targets: Molecular docking has been utilized to study the interaction of benzoic acid derivatives with fungal-specific enzymes like CYP53. nih.gov These studies helped in understanding the structural elements that confer increased antifungal activity, facilitating the design of more potent and selective antifungal agents. nih.gov

Anti-inflammatory Targets: Docking studies of newly synthesized butanal and carboxylic acid derivatives have been performed against COX-1 and COX-2 enzymes to understand their binding modes and to correlate the docking scores with their in vitro inhibitory activities. nih.gov The results often reveal key hydrogen bonding and hydrophobic interactions with the active site residues of the enzymes. nih.gov

Interactive Data Table: Molecular Docking Studies of Benzoic Acid Derivatives

| Target Protein | Compound Class | Key Findings from Docking | Reference |

| Histone Deacetylase (HDAC) | Dihydroxybenzoic acids | Identified key hydrogen bonding and hydrophobic interactions responsible for inhibition. | nih.gov |

| SARS-CoV-2 Main Protease | Benzoic acid derivatives | Hydroxyl group number and position influence binding affinity; 2,5-dihydroxybenzoic acid is a potential inhibitor. | nih.gov |

| Fungal CYP53 | Benzoic acid derivatives | Elucidated structural elements for enhanced antifungal activity. | nih.gov |

| COX-1/COX-2 | Phenylbutanal derivatives | Correlated binding modes and docking scores with in vitro inhibitory activities. | nih.gov |

Mechanistic Insights into Cellular and Biochemical Pathways (e.g., antimicrobial, anticancer, anti-inflammatory mechanisms)

Understanding the cellular and biochemical pathways affected by this compound and its derivatives is crucial for elucidating their mechanism of action.

Antimicrobial Mechanisms: The primary antimicrobial mechanism of benzoic acid and its derivatives is the disruption of bacterial cell homeostasis. researchgate.net This is achieved through the transport of H+ ions into the cytoplasm, leading to intracellular acidification and inhibition of essential metabolic processes. researchgate.net Other mechanisms include the inhibition of specific enzymes, chelation of metal ions, and interaction with cellular proteins and DNA. researchgate.net

Anticancer Mechanisms: The anticancer activity of benzoic acid derivatives often involves the induction of apoptosis (programmed cell death) and cell cycle arrest. nih.gov For example, DHBA was found to arrest cancer cells in the G2/M phase of the cell cycle and increase the sub-G0-G1 cell population, which is indicative of apoptosis. nih.gov The induction of apoptosis is often mediated by the activation of caspases, such as Caspase-3. nih.gov Furthermore, the inhibition of HDACs by these derivatives leads to changes in gene expression that can suppress tumor growth. nih.gov Some derivatives have also been shown to inhibit the activity of receptor tyrosine kinases like VEGFR-2, which is crucial for tumor angiogenesis. nih.gov

Anti-inflammatory Mechanisms: The anti-inflammatory effects of benzoic acid derivatives are primarily attributed to their ability to inhibit the enzymes cyclooxygenase (COX) and lipoxygenase (LOX). nih.gov These enzymes are key players in the biosynthesis of prostaglandins (B1171923) and leukotrienes, which are potent inflammatory mediators. By inhibiting COX-1 and COX-2, these compounds reduce the production of prostaglandins, thereby alleviating pain and inflammation. nih.govmdpi.com Some derivatives also exhibit antioxidant activity, which can contribute to their anti-inflammatory effects by scavenging reactive oxygen species that promote inflammation. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(2,4-dimethylphenyl)benzoic acid?

- Methodology : The compound is typically synthesized via condensation reactions. For example, 3,3'-dimethylbiphenyl-4,4'-diamine can react with 2-chlorobenzoic acid in the presence of anhydrous potassium carbonate (base), 2-ethoxy ethanol (solvent), and cuprous oxide/copper metal catalysts . Another approach involves alkylation with ethylbromoacetate to form tautomeric derivatives under controlled conditions .

- Key Parameters :

| Catalyst/Solvent | Reaction Temperature | Yield Optimization |

|---|---|---|

| Cu₂O/Cu, K₂CO₃ | Reflux (~120°C) | pH-controlled |

| Ethylbromoacetate | Room temperature | Solvent polarity |

Q. How is the purity of this compound assessed in laboratory settings?

- Analytical Techniques :

- FT-IR Spectroscopy : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1650–1739 cm⁻¹) .

- NMR Spectroscopy : Confirms substitution patterns (e.g., aromatic proton splitting in δ 6.49–7.77 ppm for phenyl groups) .

- Chromatography : Thin-layer chromatography (TLC) monitors reaction progress, while HPLC ensures final purity .

Q. What safety protocols are critical for handling this compound?

- Guidelines :

- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact .

- Store at 2–8°C in airtight containers to prevent degradation .

- Dispose of waste via certified hazardous waste handlers .

Advanced Research Questions

Q. How can computational methods like DFT improve structural characterization of this compound?

- Methodology : Density Functional Theory (DFT) with B3LYP/6-311++G(d,p) basis sets calculates vibrational frequencies, molecular orbitals, and Mulliken charges. These validate experimental FT-IR/Raman data and predict reactive sites for functionalization .

- Case Study : DFT analysis of a related compound, 2-[(2,3-dimethylphenyl)amino]benzoic acid, resolved overlapping spectral signals by simulating bond vibrations and electronic transitions .

Q. What strategies address contradictions in spectroscopic data during structural elucidation?

- Resolution Workflow :

Cross-validate NMR/FT-IR with X-ray crystallography (if crystals are obtainable).

Use isotopic labeling (e.g., deuterated solvents) to clarify ambiguous proton environments.

Compare computed (DFT) and experimental spectra to identify outliers .

- Example : In Schiff base derivatives, discrepancies between theoretical and experimental C=N stretches (1604 cm⁻¹) were resolved by adjusting solvent effects in DFT models .

Q. How can researchers design bioactive derivatives of this compound?

- Synthetic Approaches :

- Schiff Base Formation : React the carboxylic acid with hydrazine derivatives (e.g., 4-hydroxybenzylidenehydrazine) to enhance biological activity. FT-IR confirms imine bond formation (~1604 cm⁻¹) .

- Alkylation : Introduce ethylbromoacetate to the carboxyl group, enabling polymerizable or enzyme-targeting moieties .

- Biological Screening : Test derivatives for enzyme inhibition (e.g., COX-2) using in vitro assays, noting anti-inflammatory or anticancer potential .

Data Contradiction Analysis

Q. Why might melting point data vary across literature for this compound derivatives?

- Factors :

- Polymorphism : Crystallization solvents (e.g., ethanol vs. DMSO) yield different crystal forms.

- Impurities : Residual catalysts (e.g., Cu) lower observed melting points .

- Mitigation : Purify via recrystallization (hexane/ethyl acetate) and report solvent system alongside mp data .

Applications in Material Science

Q. Can this compound serve as a monomer for advanced polymers?

- Role : The carboxylic acid group enables copolymerization with epoxides or acrylates, forming thermally stable resins.

- Case Study : Similar benzoic acid derivatives were used in PMMA-based solar concentrators, leveraging UV stability and fluorescence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.